molecular formula C26H28ClNO5 B14966335 Dimethyl 4-(2-butoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-butoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14966335
M. Wt: 470.0 g/mol
InChI Key: SKROMWUFYVLTMX-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it back to its dihydropyridine form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound in studying reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of cardiovascular drugs.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and influencing cellular calcium levels. This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H28ClNO5

Molecular Weight

470.0 g/mol

IUPAC Name

dimethyl 4-(2-butoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28ClNO5/c1-4-5-14-33-23-9-7-6-8-20(23)24-21(25(29)31-2)16-28(17-22(24)26(30)32-3)15-18-10-12-19(27)13-11-18/h6-13,16-17,24H,4-5,14-15H2,1-3H3

InChI Key

SKROMWUFYVLTMX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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